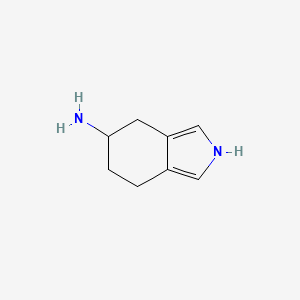

4,5,6,7-tetrahydro-2H-isoindol-5-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H12N2 |

|---|---|

Molecular Weight |

136.19 g/mol |

IUPAC Name |

4,5,6,7-tetrahydro-2H-isoindol-5-amine |

InChI |

InChI=1S/C8H12N2/c9-8-2-1-6-4-10-5-7(6)3-8/h4-5,8,10H,1-3,9H2 |

InChI Key |

NSPAFMHUJYQTHQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=CNC=C2CC1N |

Origin of Product |

United States |

Synthetic Methodologies for 4,5,6,7 Tetrahydro 2h Isoindol 5 Amine and Its Core Scaffold

Retrosynthetic Analysis Strategies Towards 4,5,6,7-tetrahydro-2H-isoindol-5-amine

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. This process helps in identifying potential synthetic pathways.

Disconnection Approaches for the Amine Moiety

The primary disconnection for this compound involves the C-N bond of the amine group at the 5-position. A common and effective strategy is to disconnect the amine to a corresponding ketone precursor, which can then be converted to the amine in the forward synthesis via reductive amination. This approach is often favored due to the relative stability of ketones and the wide availability of reliable reductive amination protocols.

Strategies for Constructing the Polycyclic Skeleton

The core 4,5,6,7-tetrahydro-2H-isoindole skeleton can be retrosynthetically disconnected in several ways. A powerful approach is the Paal-Knorr pyrrole (B145914) synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849) to form the pyrrole ring. nih.govwikipedia.orgbohrium.comuctm.edu In this context, the tetrahydroisoindole ring system can be envisioned as being formed from a suitably substituted cyclohexane-1,4-dione derivative and a source of ammonia or a protected primary amine.

Another major strategy for constructing the six-membered ring is through a Diels-Alder cycloaddition. beilstein-journals.orgresearchgate.net This pericyclic reaction can form the cyclohexene (B86901) ring of the tetrahydroisoindole system in a highly stereocontrolled manner. The diene and dienophile partners would be chosen to contain the necessary functionalities for the subsequent elaboration to the final product. For instance, a pyrrole derivative could act as the diene, reacting with a suitable dienophile to form the bicyclic core.

Established and Emerging Synthetic Routes to the 4,5,6,7-Tetrahydro-2H-isoindole Ring System

Several synthetic methodologies have been developed to construct the 4,5,6,7-tetrahydro-2H-isoindole ring system, ranging from catalytic reductions to cycloaddition and multicomponent reactions.

Palladium-Catalyzed Hydride Reduction of Isoindolines

Palladium-catalyzed hydride reduction of substituted 1,3-dihydro-2H-isoindoles (isoindolines) provides a direct route to the 4,5,6,7-tetrahydro-2H-isoindole core. nih.gov This method typically employs a palladium catalyst and a hydride source, such as formates, to effect the reduction of the aromatic ring of the isoindoline (B1297411).

However, a key finding in this area is that the substrate scope can be limited by the substituents on the isoindoline ring. Specifically, it has been reported that 4-methoxy-, 5-carbomethoxy-, amino-, and amidoisoindolines are inert to these reaction conditions. nih.gov This indicates that direct reduction of a 5-aminoisoindoline to the target molecule is not a feasible route. Therefore, the amine functionality must be introduced after the formation of the tetrahydroisoindole skeleton or carried through the synthesis in a protected form that is compatible with the reduction conditions. Alkyl-substituted isoindolines, on the other hand, are readily reduced to the corresponding 4,5,6,7-tetrahydro-2H-isoindoles. nih.gov

Table 1: Palladium-Catalyzed Hydride Reduction of Substituted Isoindolines

| Starting Material (Substituted Isoindoline) | Product (Substituted 4,5,6,7-Tetrahydro-2H-isoindole) | Yield (%) | Reference |

| Alkyl-substituted isoindolines | Alkyl-substituted 4,5,6,7-tetrahydro-2H-isoindoles | Good to Excellent | nih.gov |

| 5-Methoxyisoindoline | Partial reduction observed | - | nih.gov |

| 4-Methoxyisoindoline | Inert | - | nih.gov |

| 5-Carbomethoxyisoindoline | Inert | - | nih.gov |

| 5-Amino-isoindoline | Inert | - | nih.gov |

| 5-Amido-isoindoline | Inert | - | nih.gov |

| Halogen-substituted isoindolines | Dehalogenated and reduced | - | nih.gov |

Diels-Alder Cycloaddition Approaches for the Tetrahydroisoindole Framework

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings and has been applied to the synthesis of the tetrahydroisoindole framework. beilstein-journals.org This [4+2] cycloaddition reaction typically involves a diene and a dienophile. In the context of tetrahydroisoindole synthesis, a substituted pyrrole can act as the diene, reacting with a suitable dienophile to form the bicyclic system.

The reactivity of pyrroles as dienes in Diels-Alder reactions can be influenced by the substituents on the pyrrole ring. researchgate.net Electron-donating groups on the pyrrole can enhance its reactivity, while electron-withdrawing groups can decrease it. The choice of dienophile is also critical and is often an electron-deficient alkene or alkyne. The reaction can be carried out under thermal or Lewis acid-catalyzed conditions.

Table 2: Examples of Diels-Alder Reactions for Tetrahydroisoindole Synthesis

| Diene | Dienophile | Product | Reaction Conditions | Yield (%) | Reference |

| 2-Vinylpyrroles | Maleimides | Octahydropyrrolo[3,4-e]indoles | Thermal | High | beilstein-journals.org |

| Pyrroles | Ethyl 3-bromopropiolate | N-protected regiomers | Thermal, neat, 90 °C | 14-39 | researchgate.net |

Condensation Reactions and Multicomponent Strategies

Condensation reactions, particularly the Paal-Knorr synthesis, offer a straightforward approach to the pyrrole core of the tetrahydroisoindole system. nih.govwikipedia.orgbohrium.comuctm.edu This method involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia. For the synthesis of a 4,5,6,7-tetrahydro-2H-isoindole, a substituted cyclohexane-1,4-dione would be the key starting material. The subsequent hydrogenation of the resulting isoindole would yield the desired saturated six-membered ring.

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product. researchgate.netosi.lv These reactions are atom-economical and can rapidly generate molecular diversity. While specific MCRs for the direct synthesis of this compound are not extensively documented, the development of novel MCRs represents an emerging and promising strategy for the construction of functionalized heterocyclic systems, including the tetrahydroisoindole scaffold. osi.lv For instance, three-component reactions involving cyclic enaminoketones, arylglyoxals, and methylene (B1212753) active compounds have been used to synthesize 1,5,6,7-tetrahydro-4H-indol-4-one derivatives. osi.lv Such an intermediate could potentially be converted to the target amine.

Ring-Forming Reactions from Acyclic and Pre-Cyclic Precursors

The construction of the 4,5,6,7-tetrahydro-2H-isoindole core relies on established ring-forming reactions that assemble the bicyclic system from simpler acyclic or pre-cyclic starting materials. Two prominent strategies, the Paal-Knorr synthesis and the Diels-Alder reaction, are particularly valuable in this context.

The Paal-Knorr synthesis offers a direct route to the pyrrole ring of the isoindole system. wikipedia.orgorganic-chemistry.orgrgmcet.edu.in This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. organic-chemistry.org For the synthesis of the tetrahydroisoindole scaffold, a suitably substituted cyclohexane-1,4-dione derivative would serve as the precursor. The reaction proceeds under neutral or weakly acidic conditions, with the addition of a weak acid like acetic acid often accelerating the cyclization. organic-chemistry.org The versatility of this method allows for the preparation of a variety of substituted pyrroles by choosing the appropriate dicarbonyl and amine starting materials. mdpi.com

The Diels-Alder reaction , a powerful tool for the formation of six-membered rings, provides an alternative approach to the tetrahydroisoindole scaffold. beilstein-journals.org This [4+2] cycloaddition reaction between a conjugated diene and a dienophile can be strategically employed to construct the cyclohexene ring of the target molecule. rsc.org For instance, a pyrrole derivative bearing a diene moiety could react with a suitable dienophile to furnish the desired bicyclic system. The high degree of stereocontrol and regioselectivity inherent to the Diels-Alder reaction makes it a highly attractive method in organic synthesis. beilstein-journals.org A notable application of this strategy is seen in the synthesis of 1,3-diaryl-4,5,6,7-tetrahydro-2H-isoindole derivatives, which have been investigated as potent and selective COX-2 inhibitors. nih.gov The synthesis of these compounds highlights the utility of a short and efficient pathway to access this privileged scaffold. nih.gov

Another approach to the 4,5,6,7-tetrahydro-2H-isoindole core involves the palladium-catalyzed hydride reduction of substituted 1,3-dihydro-2H-isoindoles (isoindolines). nih.gov This method has been shown to effectively reduce alkyl-substituted isoindolines to the corresponding tetrahydroisoindoles. nih.gov

Introduction and Stereoselective Functionalization of the Amine Moiety in this compound

With the core scaffold in hand, the next critical step is the introduction of the amine group at the 5-position of the carbocyclic ring. This can be achieved through direct amination strategies or by the interconversion of other functional groups. Furthermore, controlling the stereochemistry at this position is often crucial for the biological activity of the final compound.

Direct Amination Strategies at the 5-Position

Direct amination of an unactivated C-H bond at the 5-position of the 4,5,6,7-tetrahydro-2H-isoindole ring system is a challenging transformation. A more common and practical approach involves the reductive amination of a ketone precursor, namely 4,5,6,7-tetrahydro-2H-isoindol-5-one. wikipedia.orgorganic-chemistry.org This powerful reaction converts a carbonyl group into an amine via an intermediate imine. wikipedia.org The reaction is typically carried out by treating the ketone with an amine in the presence of a reducing agent. wikipedia.org For the synthesis of the primary amine, ammonia can be used as the nitrogen source. A variety of reducing agents can be employed, including sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation. wikipedia.org

| Precursor | Reagents | Product | Reference |

| 4,5,6,7-Tetrahydro-2H-isoindol-5-one | NH3, NaBH3CN | This compound | wikipedia.org |

| 4,5,6,7-Tetrahydro-2H-isoindol-5-one | NH3, H2, Pd/C | This compound | wikipedia.org |

Functional Group Interconversions Leading to the 5-Amine

Alternatively, the amine group can be introduced through the conversion of other functional groups at the 5-position. A common precursor for this strategy is the corresponding alcohol, 4,5,6,7-tetrahydro-2H-isoindol-5-ol. This alcohol can be converted to the desired amine through several well-established methods.

The Mitsunobu reaction provides a reliable method for the conversion of a primary or secondary alcohol to an amine with inversion of stereochemistry. wikipedia.orgorganic-chemistry.orgnih.gov This reaction utilizes triphenylphosphine (B44618) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD), to activate the hydroxyl group. wikipedia.org The activated alcohol is then displaced by a nitrogen nucleophile, such as phthalimide (B116566) or hydrazoic acid. organic-chemistry.org Subsequent hydrolysis or reduction of the resulting intermediate yields the primary amine. organic-chemistry.org

The Gabriel synthesis is another classic method for preparing primary amines from alkyl halides. wikipedia.orglibretexts.orgmasterorganicchemistry.comorganic-chemistry.org In this approach, the 5-hydroxy-tetrahydroisoindole can first be converted to a 5-halo-tetrahydroisoindole. This halide then undergoes nucleophilic substitution with potassium phthalimide. wikipedia.orgorganic-chemistry.org The resulting N-alkylphthalimide is subsequently cleaved, typically using hydrazine, to release the desired primary amine. wikipedia.orgmasterorganicchemistry.com

| Starting Material | Key Reaction | Product | References |

| 4,5,6,7-Tetrahydro-2H-isoindol-5-ol | Mitsunobu Reaction (with phthalimide, then hydrolysis) | This compound | wikipedia.orgorganic-chemistry.orgnih.gov |

| 5-Bromo-4,5,6,7-tetrahydro-2H-isoindole | Gabriel Synthesis | This compound | wikipedia.orglibretexts.orgmasterorganicchemistry.comorganic-chemistry.org |

Stereoselective Synthesis of this compound and its Chiral Analogs

The development of stereoselective methods to control the chirality at the C5 position is of paramount importance for producing enantiomerically pure this compound. This can be achieved through asymmetric synthesis or by the resolution of a racemic mixture.

Asymmetric hydrogenation of a suitable enamine precursor is a powerful strategy for establishing the chiral amine center. researchgate.netdicp.ac.cnwikipedia.org Chiral transition metal catalysts, often based on rhodium, ruthenium, or iridium complexed with chiral phosphine (B1218219) ligands, can effectively catalyze the addition of hydrogen across the double bond with high enantioselectivity. dicp.ac.cn

Enzymatic resolution offers an alternative approach to obtain enantiomerically pure compounds. nih.govresearchgate.netnih.govmdpi.com This technique utilizes enzymes, such as lipases, to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two. For instance, a racemic mixture of 4,5,6,7-tetrahydro-2H-isoindol-5-ol could be subjected to enzymatic acylation, where the enzyme selectively acylates one enantiomer, leaving the other unreacted. The resulting mixture of the acylated and unreacted alcohols can then be separated. Similarly, a racemic mixture of the final amine product could potentially be resolved through enzymatic methods.

Innovative Synthetic Approaches and Advanced Techniques

In addition to classical solution-phase synthesis, modern techniques such as solid-phase synthesis have been explored for the preparation of related heterocyclic libraries, offering advantages in terms of efficiency and automation.

Solid-Phase Synthesis for Derivatized Tetrahydroisoindoles

While specific examples for the solid-phase synthesis of this compound are not extensively reported, the principles of solid-phase organic synthesis (SPOS) can be readily applied to this target. The synthesis of a library of tetrahydroisoquinolines via a solid-phase Pictet-Spengler reaction has been demonstrated, showcasing the feasibility of constructing such bicyclic systems on a solid support. nih.gov A similar strategy could be envisioned for the tetrahydroisoindole scaffold, where a resin-bound precursor is subjected to a series of reactions to build the molecule, with the final product being cleaved from the resin in the last step. This approach is particularly well-suited for the generation of libraries of derivatized tetrahydroisoindoles for biological screening.

Catalytic Reductions and Oxidations in Tetrahydroisoindole Synthesis

Catalytic reduction and oxidation reactions are pivotal in the synthesis and functionalization of the 4,5,6,7-tetrahydro-2H-isoindole core structure. These methods provide pathways to either form the saturated carbocyclic ring from an aromatic precursor or to modify the scaffold after its formation.

Catalytic Reductions:

A significant method for the synthesis of the 4,5,6,7-tetrahydro-2H-isoindole scaffold involves the palladium-catalyzed hydride reduction of substituted 1,3-dihydro-2H-isoindoles (isoindolines). nih.gov This reaction effectively reduces the benzene (B151609) ring of the isoindoline system to yield the corresponding tetrahydroisoindole. The process typically uses a palladium catalyst in the presence of a hydride source, such as formates. nih.gov

The success of this reduction is highly dependent on the nature of the substituents on the isoindoline ring. For instance, alkyl-substituted isoindolines are readily reduced to 4,5,6,7-tetrahydro-2H-isoindoles. nih.gov However, the presence of certain electron-withdrawing or electron-donating groups can hinder or prevent the reaction. Isoindolines with 4-methoxy, 5-carbomethoxy, amino, or amido groups have been found to be inert to these reduction conditions. nih.gov In the case of halogen-substituted isoindolines, the reaction proceeds with initial dehalogenation followed by the reduction of the ring system to afford the 4,5,6,7-tetrahydro-2H-isoindole product. nih.gov

Table 1: Palladium-Catalyzed Hydride Reduction of Substituted Isoindolines

| Substrate | Substituent | Catalyst System | Product | Outcome | Reference |

|---|---|---|---|---|---|

| Alkyl Isoindoline | Alkyl | Palladium/Formate | 4,5,6,7-Tetrahydro-2H-isoindole | Successful Reduction | nih.gov |

| Halogen-Substituted Isoindoline | Halogen | Palladium/Formate | 4,5,6,7-Tetrahydro-2H-isoindole | Dehalogenation and Reduction | nih.gov |

| 5-Methoxyisoindoline | 5-Methoxy | Palladium/Formate | Mixture | Partial Reduction | nih.gov |

Catalytic Oxidations:

The 4,5,6,7-tetrahydro-2H-isoindole scaffold can also undergo catalytic oxidation, which serves as a method for further functionalization. For example, the synthesized tetrahydro-2H-isoindoles can be oxidized to 4,5,6,7-tetrahydroisoindole-1,3-diones. nih.gov This transformation can be achieved using reagents like N-Bromosuccinimide (NBS) in the presence of air, demonstrating a method to introduce carbonyl functionalities into the heterocyclic portion of the molecule. nih.gov The oxidative aromatization of such N-heterocycles is a fundamental transformation in organic synthesis, though many methods can require harsh conditions or expensive reagents. researchgate.net

One-Pot Reaction Sequences for Enhanced Efficiency

These efficient sequences often involve domino or cascade reactions, where the product of one step triggers the subsequent reaction in the pot. For instance, a facile one-pot, four-component domino reaction has been developed for synthesizing novel tetrazolyl tetrahydroisoquinoline derivatives. core.ac.uk This reaction proceeds cleanly and rapidly, combining an intramolecular cyclization with an azide-Ugi reaction to build a complex scaffold from simple, readily available starting materials. core.ac.uk

Another strategy involves chemoenzymatic one-pot processes. This has been demonstrated in the synthesis of tetrahydroisoquinolines, where an initial enzymatic oxidation of benzylic alcohols to aldehydes is followed by a chemical cyclization reaction (the Pictet-Spengler reaction) in the same vessel. mdpi.com This combination of biocatalysis and chemical synthesis in a single pot provides a mild and efficient route to the target molecules. mdpi.com Similarly, efficient one-pot cascade reactions catalyzed by simple reagents like triethylamine (B128534) (Et3N) have been reported for the synthesis of 4,5,6,7-tetrahydro-3-cyanoindoles, which proceed under mild, metal-free conditions. researchgate.net

These examples highlight the power of one-pot sequences to construct complex heterocyclic cores with high efficiency. The application of similar domino, multicomponent, or chemoenzymatic strategies could provide a more streamlined and sustainable pathway for the synthesis of 4,5,6,7-tetrahydro-2H-isoindole derivatives.

Table 2: Examples of One-Pot Strategies for Related Heterocycles

| Strategy | Target Scaffold | Key Steps | Advantages | Reference |

|---|---|---|---|---|

| Four-Component Domino Reaction | Tetrazolyl Tetrahydroisoquinoline | Intramolecular Cyclization / Azide-Ugi Reaction | High yields, short reaction time, readily available starting materials | core.ac.uk |

| Chemoenzymatic Cascade | 1-Phenyl-1,2,3,4-Tetrahydroisoquinoline | Laccase/TEMPO Oxidation / Pictet-Spengler Reaction | Mild conditions, avoids harsh reagents, combines biocatalysis and chemical synthesis | mdpi.com |

Chemical Reactivity and Transformation Pathways of 4,5,6,7 Tetrahydro 2h Isoindol 5 Amine

Reactions Involving the Primary Amine Functionality at the 5-Position

The exocyclic primary amine at the 5-position of the 4,5,6,7-tetrahydro-2H-isoindole core is a key site for chemical modifications. Its nucleophilic nature drives a variety of reactions, including alkylation, acylation, condensation, and nucleophilic addition-elimination, enabling the synthesis of a wide array of derivatives.

The primary amine of 4,5,6,7-tetrahydro-2H-isoindol-5-amine readily undergoes N-alkylation with alkyl halides. This reaction typically proceeds via a nucleophilic substitution mechanism where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. The reaction is often carried out in the presence of a base to neutralize the hydrogen halide byproduct, driving the reaction to completion. It's important to control the reaction conditions to avoid over-alkylation, which can lead to the formation of secondary, tertiary, and even quaternary ammonium salts. The product of the primary amine is often more nucleophilic than the starting amine, which can make selective mono-alkylation challenging.

Acylation of the primary amine is a common transformation that converts the amine into an amide. This is typically achieved using acylating agents such as acid chlorides or acid anhydrides. The reaction is a nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acylating agent. A base, such as pyridine or triethylamine (B128534), is often added to scavenge the acidic byproduct (e.g., HCl). This reaction is generally high-yielding and proceeds under mild conditions.

Table 1: Examples of Alkylation and Acylation Reactions

| Reactant | Reagent | Product |

| This compound | Ethyl iodide | N-ethyl-4,5,6,7-tetrahydro-2H-isoindol-5-amine |

| This compound | Acetyl chloride | N-(4,5,6,7-tetrahydro-2H-isoindol-5-yl)acetamide |

The primary amine of this compound can react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. The formation of the C=N double bond is a reversible process, and the equilibrium can often be shifted towards the imine product by removing water from the reaction mixture.

The mechanism involves the initial formation of a carbinolamine intermediate, which is then protonated under acidic conditions, making the hydroxyl group a good leaving group (water). Subsequent elimination of water leads to the formation of an iminium ion, which is then deprotonated to yield the final imine product.

The primary amine functionality enables this compound to participate in nucleophilic addition-elimination reactions with various carbonyl compounds. This class of reactions is fundamental to the formation of amides from acid chlorides and anhydrides, as described in the acylation section. The reaction proceeds through a tetrahedral intermediate, which then collapses to regenerate the carbonyl group and eliminate a leaving group.

This reactivity is crucial for constructing larger molecules and introducing diverse functional groups onto the isoindole scaffold. The nucleophilicity of the amine is a key factor in these reactions, allowing it to effectively attack the electrophilic carbonyl carbon.

The reactivity of the primary amine allows for various derivatization strategies that are useful for both analytical and synthetic applications. For analytical purposes, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), derivatization is often employed to improve the volatility, thermal stability, or detectability of the analyte. Common derivatizing agents for primary amines include acylating agents (e.g., trifluoroacetic anhydride) and silylating agents. Chiral derivatizing agents can be used to separate enantiomers of chiral amines.

In a synthetic context, derivatization can be used to install protecting groups on the amine, allowing for selective reactions at other positions of the molecule. The amine can also be converted into other functional groups, expanding the synthetic utility of the this compound core. These derivatized intermediates can then be used in the synthesis of more complex molecules with potential biological activity.

The primary amine group of this compound can be oxidized to various functional groups depending on the oxidizing agent and reaction conditions. For instance, oxidation with potassium permanganate (KMnO4) can lead to the formation of nitro compounds. The oxidation of primary amines can proceed through intermediate species such as hydroxylamines and nitroso compounds. Careful control of the reaction conditions is necessary to achieve the desired product and avoid over-oxidation or side reactions.

Transformations of the 4,5,6,7-Tetrahydro-2H-isoindole Ring System

The 4,5,6,7-tetrahydro-2H-isoindole ring system itself is amenable to a range of chemical transformations. These reactions can modify the saturation level of the six-membered ring or lead to the construction of fused heterocyclic systems.

One notable transformation is the palladium-catalyzed hydride reduction of substituted 1,3-dihydro-2H-isoindoles (isoindolines) to form 4,5,6,7-tetrahydro-2H-isoindoles. nih.gov This method provides a route to the core tetrahydroisoindole structure.

Furthermore, the 4,5,6,7-tetrahydro-2H-isoindole ring can undergo oxidation. For example, treatment with N-bromosuccinimide (NBS) and air can lead to the formation of 4,5,6,7-tetrahydroisoindole-1,3-diones. nih.gov

The isoindole moiety, being an electron-rich heterocycle, can also participate in cycloaddition reactions, such as the Diels-Alder reaction, where it can act as a diene. This reactivity allows for the construction of more complex, fused-ring systems. The development of new synthetic methods continues to expand the range of transformations possible for the isoindole ring system, including ring-closure reactions, aromatizations, and substituent modifications. ua.es These transformations are valuable for the synthesis of novel compounds for various applications, including as building blocks for natural products and bioactive molecules. ua.eseurekaselect.com

Table 2: Transformations of the 4,5,6,7-Tetrahydro-2H-isoindole Ring System

| Starting Material | Reagents/Conditions | Product | Reaction Type |

| Substituted 1,3-dihydro-2H-isoindoles | Palladium-catalyzed formate reduction | 4,5,6,7-Tetrahydro-2H-isoindoles | Reduction |

| 4,5,6,7-Tetrahydro-2H-isoindoles | NBS, air | 4,5,6,7-Tetrahydroisoindole-1,3-diones | Oxidation |

| 2H-Isoindole derivatives | Dienophiles | Diels-Alder adducts | Cycloaddition |

Dehydrogenation and Aromatization Processes of the Aliphatic Ring

The conversion of the 4,5,6,7-tetrahydro-2H-isoindole skeleton to the fully aromatic isoindole system is a key transformation, driven by the thermodynamic stability associated with the formation of a 10-π electron aromatic system. This process typically involves oxidation or dehydrogenation of the six-membered aliphatic ring.

One documented method for the oxidation of the tetrahydroisoindole ring system involves the use of N-Bromosuccinimide (NBS) in the presence of air. This reaction leads to the formation of 4,5,6,7-tetrahydroisoindole-1,3-diones, indicating a dehydrogenation process that introduces carbonyl functionalities into the aliphatic ring. While this does not result in a fully aromatic isoindole, it represents a significant oxidation of the saturated portion of the molecule.

The complete aromatization to an isoindole can be achieved through catalytic dehydrogenation. For instance, isoindolines (the fully saturated analogs) can be dehydrogenated to isoindoles. Theoretical calculations have highlighted a significant difference in the aromaticity between isoindoles and their indole (B1671886) isomers, which in turn affects their reactivity and the driving force for their formation. The dehydrogenation of related 2,3-dihydro-1H-indoles to the thermodynamically stable indoles further underscores the energetic favorability of achieving an aromatic system.

The table below summarizes representative dehydrogenation and aromatization processes.

| Reactant | Reagents and Conditions | Product | Notes |

| Tetrahydro-2H-isoindole | N-Bromosuccinimide (NBS), air | 4,5,6,7-Tetrahydroisoindole-1,3-dione | Oxidation of the aliphatic ring. |

| Isoindoline (B1297411) | Catalyst (e.g., Palladium) | Isoindole | Complete aromatization. |

Functionalization and Substitution Reactions on the Pyrrole (B145914) Ring

The pyrrole ring in the 4,5,6,7-tetrahydro-2H-isoindole system is electron-rich, making it susceptible to electrophilic substitution reactions. The presence of the amino group on the adjacent ring is expected to further enhance the electron density of the pyrrole nucleus, thereby activating it towards electrophiles.

Palladium-Catalyzed C-H Functionalization:

A significant advancement in the functionalization of the isoindole core involves palladium-catalyzed C-H activation. This methodology has been applied to isoindolines, which undergo a palladium-catalyzed dehydrogenation in situ to form an isoindole intermediate. This transient isoindole then undergoes C-H borylation or C-H arylation, leading to functionalized isoindole products. This cascade reaction provides a powerful tool for introducing substituents onto the pyrrole ring.

Classical Electrophilic Substitution Reactions:

While specific examples for this compound are not extensively documented, the general reactivity of electron-rich pyrrolic systems suggests that classical electrophilic substitution reactions should be feasible. These include:

Vilsmeier-Haack Reaction: This reaction, which employs a Vilsmeier reagent (typically formed from DMF and POCl₃), is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. It is anticipated that the pyrrole ring of the tetrahydroisoindole system would undergo formylation, likely at a position adjacent to the nitrogen atom.

Mannich Reaction: The Mannich reaction involves the aminoalkylation of an acidic proton located on a carbon atom adjacent to a carbonyl group. However, it is also applicable to electron-rich heterocycles like pyrrole. The reaction of 4,5,6,7-tetrahydro-2H-isoindole with formaldehyde and a secondary amine would be expected to introduce an aminomethyl group onto the pyrrole ring.

The following table outlines potential functionalization reactions of the pyrrole ring.

| Reaction Type | Reagents | Expected Product |

| C-H Borylation | Palladium catalyst, Pinacolborane | Borylated isoindole |

| C-H Arylation | Palladium catalyst, Aryl halide | Arylated isoindole |

| Vilsmeier-Haack | DMF, POCl₃ | Formyl-substituted tetrahydroisoindole |

| Mannich Reaction | Formaldehyde, Secondary amine | Aminomethyl-substituted tetrahydroisoindole |

Ring-Opening and Rearrangement Reactions of the Tetrahydroisoindole Core

Reactions that involve the cleavage or significant rearrangement of the tetrahydroisoindole framework are less common and typically require more forcing conditions or specific structural features.

Skeletal Editing of the Isoindoline Core:

A notable transformation involving the isoindoline skeleton is its "skeletal editing" to form tetralins. This process involves a nitrogen deletion strategy. The reaction is initiated by the formation of a triazanium salt from the isoindoline, which then undergoes a rearrangement, leading to the in-situ formation of an ortho-xylylene intermediate. This highly reactive diene can then participate in a Diels-Alder reaction with a suitable dienophile, resulting in the formation of a tetralin ring system. While this reaction starts from the fully saturated isoindoline, it demonstrates a profound alteration of the heterocyclic core.

Ring-Opening Skeletal Rearrangement:

In certain contexts, isoindoline derivatives can undergo ring-opening skeletal rearrangements. For example, a tricyclic carbinolamine containing an isoindoline moiety has been observed to undergo a ring-opening rearrangement to form a more stable product. Such transformations are often driven by the relief of ring strain or the formation of a more thermodynamically stable system.

These examples, while not directly involving 4,5,6,7-tetrahydro-2H-isoindole, suggest that the isoindole core, particularly in its reduced forms, can be induced to undergo significant skeletal changes under specific reaction conditions.

Computational and Theoretical Chemistry Studies of 4,5,6,7 Tetrahydro 2h Isoindol 5 Amine

Molecular Modeling and Simulation Approaches

Beyond quantum mechanics, other modeling techniques can provide insight into the behavior of 4,5,6,7-tetrahydro-2H-isoindol-5-amine on a larger scale or over longer timescales.

Molecular Dynamics (MD) Simulations: MD simulations use classical mechanics (force fields) to model the movement of atoms and molecules over time. An MD simulation of this compound could be used to:

Explore the conformational landscape of the flexible six-membered ring (e.g., chair, boat, twist conformations).

Study its interactions with solvent molecules, providing insights into solubility.

Simulate its behavior in a biological environment, such as near a lipid membrane or in the active site of a protein.

Molecular Docking: This technique predicts the preferred orientation of one molecule when bound to a second, typically a small molecule ligand binding to a protein receptor. nih.gov Given the presence of the amine group and the heterocyclic scaffold, this compound could be a candidate for interacting with biological targets. Molecular docking studies would computationally screen its ability to fit into the binding sites of various proteins, estimating the binding affinity and identifying key interactions (e.g., hydrogen bonds, hydrophobic contacts).

Conformational Analysis and Energy Landscapes

The three-dimensional structure of this compound is not static; it exists as an ensemble of interconverting conformations. Conformational analysis aims to identify the stable arrangements of the atoms in space and to determine their relative energies. The resulting energy landscape provides a map of the molecule's flexibility and preferred shapes.

Theoretical methods, such as ab initio calculations and density functional theory (DFT), are employed to calculate the potential energy of different conformations. By systematically rotating bonds and exploring the potential energy surface, a detailed energy landscape can be constructed. This landscape reveals the global minimum energy conformation, which is the most stable structure, as well as other local minima and the energy barriers that separate them.

Key Findings from Conformational Analysis:

| Feature | Description |

| Ring Pucker | The cyclohexene (B86901) moiety is expected to exhibit a puckered conformation, such as a half-chair or boat, to relieve ring strain. |

| Amine Group Orientation | The amine group at the 5-position can exist in either an axial or equatorial position relative to the six-membered ring. The relative stability of these orientations depends on steric and electronic factors. |

| Nitrogen Inversion | The nitrogen atom of the pyrrole (B145914) ring can also undergo inversion, though this is generally a higher energy process. |

| Energy Minima | The energy landscape would likely show several local energy minima corresponding to different combinations of ring pucker and amine group orientation. |

Molecular Dynamics Simulations for Dynamic Behavior

While conformational analysis provides a static picture of stable structures, molecular dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms of the molecule, allowing researchers to observe how the molecule moves, vibrates, and interacts with its environment.

For this compound, an MD simulation would typically place the molecule in a simulated solvent box (e.g., water) to mimic physiological conditions. The simulation would then track the trajectory of each atom over a period of nanoseconds to microseconds.

These simulations can reveal:

Conformational Transitions: The frequency and pathways of transitions between different conformations identified in the energy landscape analysis.

Solvent Effects: How interactions with solvent molecules, such as hydrogen bonding with the amine group and the N-H of the pyrrole ring, influence the molecule's conformation and dynamics.

Vibrational Modes: The characteristic vibrations of the molecule, which can be related to spectroscopic data.

Flexibility and Rigidity: Which parts of the molecule are most flexible and which are more rigid.

Insights from Molecular Dynamics Simulations:

| Dynamic Property | Expected Behavior |

| Ring Dynamics | The six-membered ring would exhibit dynamic puckering, transitioning between different half-chair and boat-like conformations. |

| Amine Group Rotation | The C-N bond of the amine group would show rotational freedom, allowing the -NH2 group to explore different orientations. |

| Hydrogen Bonding | The amine group and the pyrrole N-H would form transient hydrogen bonds with surrounding water molecules, influencing the solubility and local structure. |

Structure-Reactivity Relationship (SRR) Investigations for Chemical Transformations

Structure-reactivity relationship (SRR) studies aim to understand how the molecular structure of this compound influences its chemical reactivity. Computational methods can be used to predict reaction mechanisms, calculate activation energies, and identify the most likely sites for chemical attack.

The reactivity of this molecule is governed by several key structural features:

The Pyrrole Ring: While part of a partially saturated system, the pyrrole moiety retains some aromatic character, influencing its reactivity in electrophilic substitution reactions.

The Amine Group: The lone pair of electrons on the nitrogen atom of the amine group makes it a nucleophilic center, susceptible to reactions with electrophiles.

The Saturated Carbon Framework: The C-H bonds of the cyclohexene ring can be sites for radical reactions or oxidation.

A study on the formation of 4,5,6,7-tetrahydroisoindoles through the palladium-catalyzed reduction of substituted 1,3-dihydro-2H-isoindoles has shown that the nature of substituents on the aromatic ring influences the reaction's success. nih.gov For instance, amino and amido-substituted isoindolines were found to be inert to the reduction reaction. nih.gov This highlights the electronic influence of substituents on the reactivity of the isoindole core. Furthermore, the resulting tetrahydro-2H-isoindoles can be oxidized to 4,5,6,7-tetrahydroisoindole-1,3-diones, demonstrating a key chemical transformation of this scaffold. nih.gov

The isoindole structure, in general, is known to be highly reactive. researchgate.netthieme-connect.com Theoretical calculations have shown a significant difference in aromaticity between isoindoles and their indole (B1671886) isomers, which corresponds to observed differences in their reactivities. nih.gov

Predicted Reactivity Based on Structure:

| Reaction Type | Predicted Reactivity |

| Electrophilic Aromatic Substitution | The pyrrole ring is expected to be susceptible to electrophilic attack, with the positions adjacent to the nitrogen being the most reactive. |

| Nucleophilic Addition/Substitution | The primary amine group is a strong nucleophile and will readily react with electrophiles such as alkyl halides and acyl chlorides. |

| Oxidation | The tetrahydroisoindole core can be oxidized, potentially leading to the formation of isoindolinone derivatives or aromatization to the corresponding isoindole. nih.gov |

| Reduction | The pyrrole ring can be further reduced under certain conditions to yield the fully saturated isoindoline (B1297411). |

Computational SRR studies can quantify these predictions by calculating properties such as molecular electrostatic potential maps, frontier molecular orbital energies (HOMO and LUMO), and atomic charges. These calculations help to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, thereby predicting its reactivity in various chemical transformations.

Applications of 4,5,6,7 Tetrahydro 2h Isoindol 5 Amine As a Synthetic Building Block and in Materials Science

Role as a Key Intermediate in the Synthesis of Complex Chemical Structures

The 4,5,6,7-tetrahydro-2H-isoindol-5-amine molecule serves as a valuable starting material for constructing more complex molecular architectures. The inherent reactivity of both the isoindole core and the exocyclic amine group allows for a variety of synthetic manipulations.

The primary amine is readily involved in nucleophilic substitution and acylation reactions. For instance, it can be alkylated with reagents like ethyl iodide or acylated using acetyl chloride to form N-ethyl and N-acetyl derivatives, respectively. These reactions provide a straightforward method for introducing new functional groups and extending the molecular framework.

Furthermore, the tetrahydroisoindole ring system itself can participate in various transformations. Cyclization reactions with carbonyl compounds can lead to the formation of fused tricyclic structures through intramolecular Schiff base formation. Palladium-catalyzed reactions, such as hydride reduction, can be employed to modify the saturation of the ring system, converting substituted 1,3-dihydro-2H-isoindoles (isoindolines) into 4,5,6,7-tetrahydro-2H-isoindoles. nih.gov Conversely, oxidation of the tetrahydro-2H-isoindole ring, for example with N-Bromosuccinimide (NBS) and air, can yield 4,5,6,7-tetrahydroisoindole-1,3-diones, introducing ketone functionalities for further derivatization. nih.gov

The partially unsaturated isoindole system also exhibits reactivity in cycloaddition reactions, acting as a dienophile in [4+2] cycloadditions with dienes like 1,3-butadiene. This reactivity opens pathways to complex bicyclic and polycyclic systems that are otherwise challenging to synthesize.

| Reaction Type | Reagent/Conditions | Product Type | Key Observation |

|---|---|---|---|

| Nucleophilic Substitution | Ethyl iodide (C₂H₅I) | N-Ethyl derivative | Reaction occurs at the exocyclic amine. |

| Acylation | Acetyl chloride (CH₃COCl) | N-Acetyl derivative | Requires a base like triethylamine (B128534) (Et₃N). |

| Cyclization | Carbonyl compounds | Fused tricyclic structures | Proceeds via intramolecular Schiff base formation. |

| Oxidation | N-Bromosuccinimide (NBS)/air | 4,5,6,7-Tetrahydroisoindole-1,3-dione | Introduces ketone functionalities. nih.gov |

| Diels-Alder Cycloaddition | 1,3-Butadiene | Bicyclic tetrahydroquinoline derivative | The isoindole system acts as a dienophile. |

Development of Novel Chemical Reagents and Catalysts Utilizing the Amine Functionality

The primary amine functionality of this compound is a critical feature for its application in the development of specialized chemical reagents and catalysts. Chiral amines are frequently used as ligands in asymmetric catalysis to synthesize enantiopure compounds, which is crucial in the pharmaceutical and fine chemical industries.

While specific research on catalysts derived directly from this compound is not extensively documented, analogous structures like chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have been successfully employed as ligands in metal complexes. mdpi.com These complexes, particularly with rhodium, have proven effective in the asymmetric transfer hydrogenation of cyclic imines, which are key intermediates in the synthesis of biologically active alkaloids. mdpi.com This suggests a strong potential for developing novel chiral ligands and catalysts from this compound for similar asymmetric transformations. The development of such catalysts would provide alternatives to established systems, potentially offering different reactivity and selectivity profiles.

Applications in Materials Science

The unique structure of this compound makes it an attractive building block for various advanced materials.

The isoindole core is a known chromophore, and its derivatives are investigated for their fluorescent properties. Isoindoles can be synthesized through multicomponent reactions, for example, by the tandem addition of an amine and a thiol to an aromatic dialdehyde like o-phthalaldehyde. nih.govescholarship.org While often unstable, the stability of the resulting fluorescent isoindole can be enhanced by substituents on the ring system, with electron-withdrawing groups generally improving stability. nih.govescholarship.org The amine group of this compound could be utilized in such three-component reactions to generate novel isoindole-based fluorophores.

Furthermore, the amine group serves as a potential precursor for the synthesis of phthalocyanines, a class of large, aromatic macrocyclic compounds widely used as robust dyes and pigments. Phthalocyanine synthesis often starts from phthalonitrile derivatives. nih.govdergipark.org.tr Amino-substituted phthalonitriles can be converted into the corresponding diiminoisoindoline, a key intermediate that undergoes cyclotetramerization to form the phthalocyanine macrocycle. dergipark.org.tryorku.ca Therefore, this compound can be considered a strategic precursor for creating phthalocyanines with appended tetrahydroisoindole units, potentially modifying their solubility, aggregation behavior, and electronic properties for specialized applications.

The 4,5,6,7-tetrahydroindole scaffold is a promising building block for designing special polymeric materials. Research has demonstrated the synthesis of functional polyethers through the anionic ring-opening polymerization of N-(2,3-epoxypropyl)-4,5,6,7-tetrahydroindole. mdpi.comresearchgate.net This process involves the opening of the epoxy ring to create linear polyethers that retain the tetrahydroindole rings as side chains. mdpi.comresearchgate.net

The resulting polymers are soluble in various organic solvents and exhibit thermal stability up to 275 °C. mdpi.com Significantly, these polyethers have been shown to possess the properties of high-resistance organic semiconductors, with electrical conductivity measured at approximately 10⁻¹⁴ S/cm. mdpi.com This highlights the potential of using derivatives of this compound to create polymers for electronic applications, such as photosensitive materials or components in semiconductor devices.

| Property | Value/Description | Reference |

|---|---|---|

| Synthesis Method | Anionic ring-opening polymerization | mdpi.comresearchgate.net |

| Molecular Weight (Mw) | 8.7–11.7 kDa | mdpi.com |

| Thermal Stability | Stable up to 275 °C | mdpi.com |

| Electrical Conductivity | 10⁻¹⁴ S/cm | mdpi.com |

| Solubility | Soluble in ethanol, benzene (B151609), chloroform, dioxane, DMF, DMSO | mdpi.com |

Chemical probes are small molecules used to study complex processes and identify new therapeutic targets. nih.govnih.gov The development of fluorescent probes is a significant area of research. As discussed, the isoindole scaffold, derivable from this compound, is a core component of some fluorescent molecules. nih.govescholarship.org By strategically modifying the tetrahydroisoindole structure, it is possible to design probes where fluorescence is modulated by the presence of a specific analyte. For instance, the amine group could be functionalized to create a binding site for metal ions or other chemical species, leading to a "turn-on" or "turn-off" fluorescent response upon binding. This would enable the detection and quantification of target analytes in non-biological samples.

Functionalization for Surface Chemistry and Advanced Separations

The amine group of this compound provides a reactive site for grafting the molecule onto material surfaces, thereby modifying their chemical and physical properties. This is a common strategy in materials science to impart new functionalities. For example, amine-containing molecules can be attached to surfaces to alter hydrophilicity, provide anchoring points for further chemical modification, or create active sites for catalysis or separation.

Bioorthogonal and biocompatible methods, such as tetrazine ligation, are employed for the chemoselective functionalization of surfaces. nih.gov This involves coating a surface with a tetrazine-containing polymer and then grafting molecules with a corresponding reactive partner, like trans-cyclooctene (TCO). nih.gov The amine group of this compound could be modified with a TCO group, allowing it to be selectively attached to tetrazine-functionalized surfaces. This approach could be used to immobilize the tetrahydroisoindole scaffold onto various materials, including those used in advanced separation technologies like chromatography, where the unique chemical properties of the immobilized molecule could be exploited for selective retention of analytes.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,5,6,7-tetrahydro-2H-isoindol-5-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via multi-step procedures involving heterocyclic condensation. For example, analogous tetrahydrobenzo[d]thiazole-2-amine derivatives are prepared by refluxing precursors in ethanol with catalysts like Na₂CO₃ and Pd(PPh₃)₄, achieving yields of ~70–85% . Reaction optimization (e.g., solvent polarity, temperature, and catalyst loading) is critical to minimize side products. Characterization via ¹H/¹³C NMR and LC-MS is recommended to confirm structural integrity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the scaffold and substituent positions. For example, ¹H NMR of structurally similar compounds reveals distinct peaks for NH₂ (~5.2 ppm) and aromatic protons (~6.8–7.5 ppm) . High-resolution mass spectrometry (HRMS) provides molecular weight validation, while FT-IR identifies functional groups (e.g., N-H stretches at ~3350 cm⁻¹) .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Stability studies should include accelerated degradation tests under stress conditions (e.g., 40°C/75% RH for 4 weeks). Analytical HPLC with UV detection monitors degradation products, while thermogravimetric analysis (TGA) evaluates thermal stability . For long-term storage, lyophilization and storage at -20°C in inert atmospheres are recommended .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound derivatives?

- Methodological Answer : Introduce substituents at strategic positions (e.g., C-2 or C-5) and evaluate activity changes. For instance, substituting pyridinyl groups in thiadiazol-2-amine analogs enhances antimicrobial potency . Use molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., androgen receptor, AR) and validate via in vitro assays (MIC, IC₅₀) .

Q. What computational strategies resolve contradictions in reported biological data for isoindole derivatives?

- Methodological Answer : Meta-analysis of published data combined with molecular dynamics (MD) simulations can identify confounding factors (e.g., solvent effects, stereochemistry). For example, MD simulations of AR-ligand interactions revealed that hydrophobic residues (LEU704, GLY708) critically influence binding stability . Cross-validate results using orthogonal assays (e.g., SPR for binding kinetics vs. cellular viability assays) .

Q. How can synthetic routes be optimized to improve enantiomeric purity of this compound?

- Methodological Answer : Employ asymmetric catalysis (e.g., chiral Pd complexes) or enzymatic resolution. For example, (R)-enantiomers of benzazepine analogs were isolated using chiral HPLC (Chiralpak IA column, hexane:isopropanol 90:10) with >99% ee . Monitor enantiomeric excess via circular dichroism (CD) or polarimetry .

Q. What advanced analytical methods differentiate isoindole regioisomers or tautomers?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.